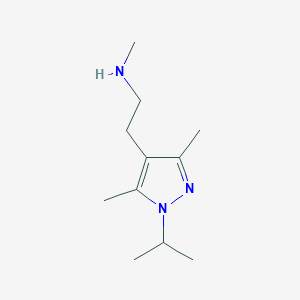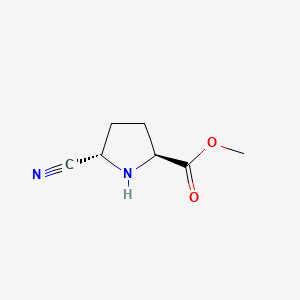
2-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound with a complex structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: This compound shares a similar pyrazole structure but differs in the side chain attached to the pyrazole ring.
2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)acetamide: Another related compound with a different functional group attached to the pyrazole ring.
Uniqueness
What sets 2-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H21N3/c1-8(2)14-10(4)11(6-7-12-5)9(3)13-14/h8,12H,6-7H2,1-5H3 |
InChI Key |
JHQBEXXZHDJQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)






![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)

![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
